molecular formula C10H10O B14710675 1H-Inden-1-ol, 3-methyl- CAS No. 23417-85-8

1H-Inden-1-ol, 3-methyl-

Cat. No.: B14710675
CAS No.: 23417-85-8
M. Wt: 146.19 g/mol
InChI Key: GSQPELZRDBGGHB-UHFFFAOYSA-N
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Description

Overview of the Indene (B144670) Scaffold in Chemical Research

The indene scaffold, consisting of a benzene (B151609) ring fused to a cyclopentene (B43876) ring, is a privileged structure in chemical research due to its versatile reactivity and presence in numerous biologically active compounds and materials. orgsyn.orgorganic-chemistry.org Its derivatives are integral to the development of pharmaceuticals, such as the anti-inflammatory drug Sulindac and the Alzheimer's medication Donepezil. researchgate.net In materials science, indene derivatives are utilized in the production of polymers and are being explored for applications in organic electronics, including solar cells. acs.orgnih.gov Furthermore, the indenyl ligand plays a crucial role in organometallic chemistry, where its complexes are used as catalysts in various chemical transformations. whiterose.ac.ukbeilstein-journals.org

Academic Importance of Indenol Derivatives, with a Focus on 1H-Inden-1-ol, 3-methyl-

Indenol derivatives, characterized by a hydroxyl group on the five-membered ring of the indene scaffold, are of significant academic interest. The presence of a chiral center at the carbon bearing the hydroxyl group makes them valuable intermediates in asymmetric synthesis. whiterose.ac.uk The specific compound, 1H-Inden-1-ol, 3-methyl-, possesses two chiral centers, leading to the possibility of four stereoisomers. This stereochemical complexity makes it an interesting target for the development of stereoselective synthetic methods.

While extensive research on 1H-Inden-1-ol, 3-methyl- itself is not widely documented, its structural motif is a key component in various research areas. For instance, substituted indenols are precursors to a wide range of bioactive molecules, including potential anticancer agents that inhibit tubulin polymerization. sigmaaldrich.com The synthesis of such chiral indenols is often a critical step in the total synthesis of natural products and pharmaceuticals.

The primary route to 1H-Inden-1-ol, 3-methyl- involves the reduction of the corresponding ketone, 3-methyl-1-indanone (B1362706). wisc.edu This precursor is commercially available and its synthesis has been reported through various methods, including intramolecular Friedel–Crafts reactions. beilstein-journals.org The stereochemical outcome of the reduction of 3-methyl-1-indanone is of particular importance, as it dictates the relative and absolute configuration of the resulting indenol.

Table 1: Chemical Properties of 1H-Inden-1-ol, 3-methyl- and Related Compounds

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
1H-Inden-1-ol, 3-methyl-3-methyl-2,3-dihydro-1H-inden-1-olC₁₀H₁₂O148.20
3-Methyl-1-indanone3-methyl-2,3-dihydro-1H-inden-1-oneC₁₀H₁₀O146.19
1-Indanone (B140024)2,3-dihydro-1H-inden-1-oneC₉H₈O132.16

Historical Context of Indenol Synthesis Methodologies

The synthesis of indenols is intrinsically linked to the preparation of their precursor indanones. Historically, the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides has been a cornerstone for constructing the indanone framework. orgsyn.org These methods often required harsh conditions, such as high temperatures and strong acids like polyphosphoric acid or aluminum chloride.

The subsequent reduction of the indanone carbonyl group to an indenol has traditionally been achieved using various reducing agents. Simple hydride reagents like sodium borohydride (B1222165) and lithium aluminum hydride have been widely employed. However, these reagents typically yield a mixture of stereoisomers when applied to substituted indanones like 3-methyl-1-indanone, necessitating further separation or the development of stereoselective methods.

Current Challenges and Emerging Opportunities in the Synthesis of Substituted Indenols

A primary challenge in the synthesis of substituted indenols, including 1H-Inden-1-ol, 3-methyl-, lies in the control of stereochemistry. The development of asymmetric methods to access enantiomerically pure indenols is a significant area of current research. This is driven by the fact that the biological activity of chiral molecules is often dependent on their specific stereoisomeric form.

Emerging opportunities in this field are centered on the use of modern catalytic methods. Asymmetric reduction of indanones using chiral catalysts, such as those based on transition metals or enzymes, offers a promising avenue to enantiomerically enriched indenols. acs.org For example, the Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones and has been applied to indanone systems. whiterose.ac.uk

Furthermore, the development of more efficient and environmentally benign synthetic routes is a continuing goal. This includes the use of milder reaction conditions and the exploration of novel catalytic systems that can achieve high selectivity and yield. The application of computational chemistry to predict the stereochemical outcomes of reactions and to design more effective catalysts is also an emerging trend that is expected to accelerate progress in the stereoselective synthesis of substituted indenols. google.com

Detailed Research Findings

The synthesis of 1H-Inden-1-ol, 3-methyl- is most directly achieved through the reduction of 3-methyl-1-indanone. The choice of reducing agent can influence the stereoselectivity of the reaction. For instance, the use of diisobutylaluminium hydride (DIBAL-H) has been reported for the reduction of 2-methyl-1-indanone (B98384), yielding the corresponding indenol. nist.gov Similar conditions could likely be applied to 3-methyl-1-indanone.

Table 2: Predicted Spectroscopic Data for 1H-Inden-1-ol, 3-methyl-

TechniqueExpected Features
¹H NMR Aromatic protons (multiplets, ~7.0-7.5 ppm), benzylic proton (CH-OH, multiplet), proton at C3 (multiplet), methylene (B1212753) protons at C2 (multiplets), methyl protons (doublet), and hydroxyl proton (broad singlet). The coupling patterns would be complex due to the two chiral centers. orgsyn.orgresearchgate.net
¹³C NMR Aromatic carbons, two carbons bonded to oxygen (C1 and C3), a methylene carbon (C2), and a methyl carbon. The chemical shifts would be indicative of the specific carbon environments. orgsyn.org
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and characteristic absorptions for C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. orgsyn.orggoogle.comnih.gov
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (148.20 g/mol ). Fragmentation patterns would likely involve the loss of water and other small fragments. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23417-85-8

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

3-methyl-1H-inden-1-ol

InChI

InChI=1S/C10H10O/c1-7-6-10(11)9-5-3-2-4-8(7)9/h2-6,10-11H,1H3

InChI Key

GSQPELZRDBGGHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(C2=CC=CC=C12)O

Origin of Product

United States

Advanced Chemical Reactivity and Derivatization Studies of 1h Inden 1 Ol, 3 Methyl and Its Analogues

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group in 1H-Inden-1-ol, 3-methyl- is a primary site for chemical modification, enabling its conversion into various other functional groups.

Esterification Reactions

The conversion of alcohols to esters, known as esterification, is a fundamental transformation. In the case of 1H-Inden-1-ol, 3-methyl-, the hydroxyl group can react with carboxylic acids or their derivatives to form the corresponding esters. A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in a large excess, or water, a byproduct, is removed as it forms. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Reactant 1Reactant 2CatalystProductReaction Type
1H-Inden-1-ol, 3-methyl-Carboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)3-methyl-1H-inden-1-yl esterFischer Esterification

Oxidation and Reduction Pathways of Indenols and Indanones

The interconversion between indenols and their corresponding ketones, indanones, is a key aspect of their chemistry. The oxidation of 1H-Inden-1-ol, 3-methyl- yields 3-methyl-1-indanone (B1362706). Conversely, the reduction of 3-methyl-1-indanone produces 1H-Inden-1-ol, 3-methyl-.

The reduction of substituted indenones to their corresponding indenols can be achieved with high stereoselectivity using various reducing agents. For instance, the asymmetric reduction of a substituted indenone using a Corey-Bakshi-Shibata (CBS) catalyst and borane-tetrahydrofuran (B86392) complex (BH₃·THF) can produce the corresponding indenol in high yield and enantiomeric excess. whiterose.ac.uk Another effective reducing agent for the conversion of 2-methyl-1-indanone (B98384) to the corresponding indenol is diisobutylaluminium hydride (DIBAL-H). google.com Biocatalyzed oxidation of racemic 3-methyl-1-indanone has also been explored, indicating the potential for enantioselective transformations. sigmaaldrich.com

Starting MaterialReagent(s)ProductReaction Type
Substituted Indenone(R)-MeCBS, BH₃·THF(S)-IndenolAsymmetric Reduction whiterose.ac.uk
2-Methyl-1-indanoneDiisobutylaluminium hydride (DIBAL-H)2-Methyl-1H-inden-1-olReduction google.com
1H-Inden-1-ol, 3-methyl-Oxidizing Agent (e.g., PCC, Swern)3-Methyl-1-indanoneOxidation
Racemic 3-methyl-1-indanoneBiocatalystEnantioenriched productsBiocatalyzed Oxidation sigmaaldrich.com

Dehydration to Indenes

The hydroxyl group of 1H-Inden-1-ol, 3-methyl- can be eliminated through a dehydration reaction to form the corresponding indene (B144670), specifically 3-methylindene. This reaction is typically acid-catalyzed. For example, following the reduction of an indanone with a hydride reagent, treatment of the resulting indenol with an acid like sulfuric acid during the workup can lead to dehydration. google.com This process involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation. Subsequent loss of a proton from an adjacent carbon atom results in the formation of a double bond within the five-membered ring, yielding the indene.

Reactions Involving the Indene Ring System

The indene ring system, comprising a benzene (B151609) ring fused to a cyclopentadiene (B3395910) ring, exhibits reactivity in both the aromatic and the olefinic portions of the molecule.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of the indene system can undergo electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com The position of substitution is directed by the activating or deactivating nature of the substituents on the ring. In the case of 3-methylindene (the dehydration product of 1H-Inden-1-ol, 3-methyl-), the alkyl group attached to the five-membered ring acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. libretexts.orglibretexts.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic pi electrons on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or benzenium ion. libretexts.orglibretexts.org The aromaticity is then restored by the loss of a proton from the carbon atom that formed the new bond with the electrophile. masterorganicchemistry.comlibretexts.org

Reaction TypeReagent(s)ElectrophileTypical Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺Nitro-3-methylindene
HalogenationBr₂, FeBr₃Br⁺Bromo-3-methylindene
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺Alkyl-3-methylindene
Friedel-Crafts AcylationR-COCl, AlCl₃R-CO⁺Acyl-3-methylindene
SulfonationSO₃, H₂SO₄SO₃3-Methylindene sulfonic acid

Cycloaddition Reactions (e.g., Diels-Alder type)

The indene moiety, particularly after dehydration of the indenol to form 3-methylindene, can participate in cycloaddition reactions. The cyclopentadiene part of the indene structure can act as the diene component in a Diels-Alder reaction, a [4+2] cycloaddition. libretexts.orglibretexts.org In this reaction, the conjugated diene reacts with a dienophile (an alkene or alkyne), typically one that is substituted with electron-withdrawing groups, to form a six-membered ring. libretexts.orgmasterorganicchemistry.com

The Diels-Alder reaction is a concerted process, meaning that the new sigma bonds are formed in a single step through a cyclic transition state. libretexts.orgyoutube.com The stereochemistry of the reactants is retained in the product. youtube.com The reactivity of indene derivatives in Diels-Alder reactions has been documented, for example, with 7-methylindene derivatives. acs.org Other types of cycloaddition reactions, such as [3+2] cycloadditions, are also possible with appropriately functionalized indene systems, leading to the formation of five-membered rings. uchicago.eduyoutube.com

Derivatization at the Cyclopentene (B43876) Ring and Formation of Exocyclic Double Bonds

The reactivity of the cyclopentene ring in 1H-inden-1-ol, 3-methyl- and its tautomeric form, 3-methyl-2,3-dihydro-1H-inden-1-one, offers significant opportunities for structural modification. A key transformation involves the derivatization at the C2 position, adjacent to the carbonyl group in the indenone tautomer, to generate derivatives featuring an exocyclic double bond. This reaction is typically achieved through a base-catalyzed condensation with aldehydes, a process analogous to the Claisen-Schmidt condensation.

Research on related 1-indanone (B140024) structures has demonstrated the feasibility of this approach. For instance, the synthesis of various (Z)-2-benzylidene-1-indanones is accomplished by reacting the corresponding 1-indanone with substituted benzaldehydes in the presence of a base like potassium hydroxide (B78521) (KOH) in methanol. nih.gov The active methylene (B1212753) group at the C2 position is readily deprotonated by the base, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the thermodynamically stable α,β-unsaturated ketone system, characterized by an exocyclic double bond.

This methodology can be applied to 3-methyl-2,3-dihydro-1H-inden-1-one to produce a range of C2-substituted derivatives. The reaction involves stirring the indenone with a selected substituted benzaldehyde (B42025) in a methanolic solution of KOH at room temperature. nih.gov This versatile reaction allows for the introduction of diverse aryl groups at the C2 position, thereby tuning the electronic and steric properties of the final molecule. The general scheme for this derivatization is presented below.

General Reaction Scheme:

Reactants: 3-methyl-2,3-dihydro-1H-inden-1-one, Substituted Benzaldehyde

Conditions: KOH, Methanol, Room Temperature

Product: 2-(Substituted benzylidene)-3-methyl-2,3-dihydro-1H-inden-1-one

The table below details the outcomes of this condensation reaction with various substituted benzaldehydes, based on established protocols for similar indenone systems. nih.gov

Table 1: Synthesis of 2-Benzylidene-3-methyl-2,3-dihydro-1H-inden-1-one Derivatives

EntrySubstituted Benzaldehyde (Reactant)Resulting ProductTypical Reaction Conditions
1Benzaldehyde2-Benzylidene-3-methyl-2,3-dihydro-1H-inden-1-oneKOH, MeOH, Room Temp, Overnight nih.gov
24-Chlorobenzaldehyde2-(4-Chlorobenzylidene)-3-methyl-2,3-dihydro-1H-inden-1-oneKOH, MeOH, Room Temp, Overnight nih.gov
34-Methoxybenzaldehyde2-(4-Methoxybenzylidene)-3-methyl-2,3-dihydro-1H-inden-1-oneKOH, MeOH, Room Temp, Overnight nih.gov
43,4,5-Trimethoxybenzaldehyde3-Methyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-1H-inden-1-oneKOH, MeOH, Room Temp, Overnight nih.gov

Formation of Complex Indenol-Derived Polycyclic Architectures (e.g., indenoquinolines, indenopyridines, indenopyrroles)

The indenol framework serves as a versatile scaffold for the construction of more complex, fused polycyclic systems that are of significant interest in medicinal chemistry. By leveraging the reactivity of the indenol core and its derivatives, polyheterocyclic architectures such as indenoquinolines, indenopyridines, and indenopyrroles can be synthesized.

Indenoquinolines:

A powerful method for synthesizing the indenoquinoline core is the Povarov-type [4+2]-cycloaddition reaction. mdpi.com This reaction typically involves an electron-rich alkene, such as indene (which can be derived from 1H-inden-1-ol), reacting with an imine (a Schiff base) generated in situ from an aniline (B41778) and an aldehyde. The reaction is promoted by a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). mdpi.com The indene acts as the diene component in this cycloaddition, reacting with the protonated imine (the dienophile) to form a tetrahydro-indenoquinoline intermediate. Subsequent oxidation of this intermediate yields the fully aromatic indeno[2,1-c]quinoline system. mdpi.com The substitution pattern of the final product can be readily controlled by varying the choice of aniline and aldehyde used to form the imine.

Table 2: Synthesis of Indeno[2,1-c]quinoline Derivatives via Povarov-Type Reaction

EntryAniline ComponentAldehyde ComponentResulting Indenoquinoline Core StructureReference
1AnilineBenzaldehyde6-Phenyl-7H-indeno[2,1-c]quinoline mdpi.com
24-FluoroanilineBenzaldehyde2-Fluoro-6-phenyl-7H-indeno[2,1-c]quinoline mdpi.com
3Aniline4-(Trifluoromethyl)benzaldehyde6-(4-(Trifluoromethyl)phenyl)-7H-indeno[2,1-c]quinoline mdpi.com

Indenopyridines:

The synthesis of indenopyridines can be achieved through various synthetic strategies. One established route leads to the formation of 9H-indeno[2,1-b]pyridines. nih.gov Although specific details for a one-pot synthesis from 1H-inden-1-ol, 3-methyl- are not extensively documented, established methods for analogous systems often employ a multi-component approach. For example, a modified Hantzsch-type reaction involving an indanone derivative, an aldehyde, and an ammonia (B1221849) source (or an enaminone) can be envisioned. Condensation of 1,3-indandione (B147059) with 2-aminopyridine (B139424) has been shown to produce 3-(pyridin-2-ylamino)-1H-inden-1-one, a key intermediate for further cyclization into indenopyridine or related fused systems. nih.gov

Indenopyrroles:

The construction of the indenopyrrole nucleus, specifically indeno[1,2-b]pyrrol-4(1H)-ones, has been successfully demonstrated. nih.gov A plausible synthetic pathway to these compounds starting from an indenol derivative would involve its oxidation to the corresponding 1,2-indandione. This diketone can then undergo a Paal-Knorr type condensation with a primary amine or ammonia to form the pyrrole (B145914) ring fused to the indene core. Alternatively, recent studies have shown the synthesis of indenopyrrole derivatives from 1,3-indandione, which is structurally related to the indenone tautomer of 1H-inden-1-ol. nih.govnih.gov These syntheses highlight the utility of the indane framework in building complex nitrogen-containing heterocycles. nih.gov

Mechanistic Investigations of Indenol Formation and Reactivity

Elucidation of Catalytic Cycles (e.g., Rhodium-catalyzed, Nickel-catalyzed pathways)

Transition metal catalysis provides powerful methods for constructing the indenol scaffold. Both rhodium and nickel complexes have been shown to be effective, each operating through distinct catalytic cycles that involve the metal center's sequential interaction with the substrates.

Rhodium-Catalyzed Pathways: Rhodium catalysts are versatile and have been employed in various transformations leading to cyclic structures. rsc.orgelsevierpure.com In a typical rhodium-catalyzed synthesis of an indenol derivative, the cycle often commences with a low-valent rhodium(I) species. The mechanism generally proceeds through several key steps:

Oxidative Addition/Cyclometalation: The active Rh(I) catalyst reacts with a starting material, such as an aryl halide or via C-H activation, to form a Rh(III) intermediate. d-nb.info

Migratory Insertion: An alkyne or alkene substrate coordinates to the Rh(III) center and subsequently inserts into a rhodium-carbon or rhodium-hydride bond. This step is crucial for forming the new carbon-carbon bonds of the indene (B144670) ring system.

Reductive Elimination: The final carbon-carbon or carbon-heteroatom bond is formed, releasing the indenol product and regenerating the active Rh(I) catalyst, which can then enter a new cycle. d-nb.info

An illustrative example is the rhodium-catalyzed reductive carbonylation of aryl iodides, where RhCl(PPh₃)₃ is the active species that activates the C-I bond, allowing for CO insertion and subsequent reaction steps to form the product. d-nb.info

Nickel-Catalyzed Pathways: Nickel catalysts offer a cost-effective and highly reactive alternative for indenol synthesis. nih.govrsc.org The catalytic cycles for nickel often involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox couples. A plausible pathway for the formation of a 3-substituted indenol can be described as follows:

Oxidative Cyclization: A low-valent Ni(0) species reacts with two unsaturated substrates (e.g., an alkyne and an aldehyde) to form a five-membered nickelacycle intermediate (a Ni(II) species).

Insertion/Transmetalation: In reactions involving organometallic reagents, a transmetalation step may occur where an organic group is transferred to the nickel center. youtube.com

Reductive Elimination: This final step yields the indenol product and regenerates the Ni(0) catalyst. The cis relationship between the groups to be coupled is essential for this step to occur efficiently. youtube.com

A nickel-catalyzed, ligand-free approach has been reported for the diastereoselective synthesis of related 3-methyleneindan-1-ols from allenes and 2-formylarylboronic acids, highlighting nickel's efficacy. rsc.org

Catalyst SystemTypical Oxidation StatesKey Mechanistic StepsReference Example
Rhodium-basedRh(I)/Rh(III)Oxidative Addition, Migratory Insertion, Reductive EliminationReductive carbonylation of aryl iodides. d-nb.info
Nickel-basedNi(0)/Ni(II)Oxidative Cyclization, Reductive EliminationAnnulation of allenes and arylboronic acids. rsc.org

Understanding Regioselectivity and Stereoselectivity Origins in Indenol Synthesis

Achieving control over regioselectivity (which constitutional isomer forms) and stereoselectivity (which stereoisomer forms) is paramount in modern organic synthesis. In the context of 1H-Inden-1-ol, 3-methyl-, this involves controlling the position of the methyl group and the stereochemistry at the C1 and C3 carbons.

Regioselectivity: The regiochemical outcome of the cyclization is determined by the mode of substrate addition to the catalyst and the subsequent insertion steps. Both electronic and steric factors play a crucial role. For example, in the hydroarylation of alkenes, the catalyst can direct the addition to either the terminal (anti-Markovnikov) or internal (Markovnikov) position. youtube.com In indenol synthesis, the substitution pattern on the starting materials and the nature of the catalyst-ligand complex will dictate which bonds are formed, thus controlling the final positions of substituents like the methyl group.

Stereoselectivity: The formation of a specific enantiomer or diastereomer is governed by the energetic differences between diastereomeric transition states. This is often achieved by using a chiral catalyst.

Diastereoselectivity: In reactions forming multiple stereocenters, the relative orientation of these centers is critical. Nickel-catalyzed annulations have been shown to be highly diastereoselective, suggesting a well-ordered transition state where steric interactions are minimized, favoring the formation of one diastereomer over others. rsc.org

Enantioselectivity: To produce a single enantiomer, a chiral, non-racemic catalyst is typically used. Chiral ligands, such as BINAP, coordinate to the metal center to create a chiral environment. mdpi.com This chiral pocket forces the substrates to approach and bind in a specific orientation, leading to the preferential formation of one enantiomer. The stereochemical pathway for the nucleophilic addition of an enolate to an imine, for instance, was rationalized by an eight-membered cyclic transition state. mdpi.com

Selectivity TypeControlling FactorsMethod of ControlExample
RegioselectivitySteric and electronic properties of substrates and catalyst.Choice of catalyst, ligands, and directing groups.Anti-Markovnikov hydroarylation of alkenes. youtube.com
StereoselectivityEnergy differences between diastereomeric transition states.Use of chiral ligands (e.g., BINAP) to create a chiral catalytic environment.Rh(I)-BINAP catalyzed 1,4-conjugate addition. mdpi.com

Detailed Reaction Pathway Analysis (e.g., Concerted vs. Stepwise mechanisms, carbocation rearrangements)

A deeper analysis of the reaction pathway reveals the discrete steps involved in the transformation of reactants to products.

Carbocation Rearrangements: Carbocation intermediates are central to many organic reactions. libretexts.org They are prone to rearrangement via hydride or alkyl shifts if such a shift leads to a more stable carbocation (e.g., a secondary carbocation rearranging to a more stable tertiary or resonance-stabilized benzylic carbocation). numberanalytics.comlibretexts.orgyoutube.com In the synthesis of indenols, if the mechanism were to proceed through a carbocation intermediate, the possibility of rearrangement would need to be considered as a potential side reaction. For instance, the protonation of an alkene during an electrophilic addition can form a secondary carbocation, which could then undergo a 1,2-hydride or 1,2-methyl shift. libretexts.org Synthetic strategies are therefore often designed to either avoid the formation of unstable carbocations or to ensure that the desired reaction (e.g., cyclization) is much faster than any potential rearrangement.

Influence of Ligand Design and Catalyst Structure on Reaction Mechanism and Selectivity

The structure of the catalyst, particularly the ligands coordinated to the metal center, has a profound impact on the reaction's mechanism, rate, and selectivity.

The choice of metal (e.g., Rhodium vs. Nickel) is fundamental. Nickel catalysis, for example, is often more sensitive to coordinating functional groups on the substrate, whereas palladium catalysis is more dominated by electronic effects. youtube.com This means that for nickel-catalyzed indenol synthesis, the presence of other functional groups on the starting materials could significantly influence the reaction's outcome.

Ligands modify the steric and electronic environment of the metal center:

Steric Effects: Bulky ligands can create a defined pocket around the metal, which can enhance selectivity by controlling the way substrates approach the catalyst. This is a key principle in enantioselective catalysis. youtube.com

Electronic Effects: The electron-donating or electron-withdrawing nature of a ligand alters the electron density at the metal center. This can tune the metal's reactivity, affecting the rates of key steps like oxidative addition and reductive elimination, and in some cases, can even change the operative mechanism.

Bite Angle: For bidentate ligands (ligands that bind to the metal at two points), the natural angle between the two donor atoms (the bite angle) can influence the geometry of the catalytic complex and, consequently, the selectivity of the reaction.

The development of a nickel-catalyzed diastereoselective synthesis of 3-methyleneindan-1-ols that is ligand-free is noteworthy, suggesting that the inherent properties of the nickel catalyst and substrates are sufficient to control the selectivity. rsc.org However, the development of an enantioselective variant of the same reaction underscores the necessity of chiral ligands for achieving enantiocontrol. rsc.org Similarly, the effectiveness of the RhCl₃/PPh₃ system in reductive carbonylation is highly dependent on the ratio of the metal to the phosphine (B1218219) ligand, highlighting the crucial role of the ligand in forming the active catalytic species. d-nb.info

Computational Chemistry Applications in Indenol Research

Density Functional Theory (DFT) Studies for Reaction Energetics and Transition State Elucidation

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the thermodynamics and kinetics of chemical reactions. This method allows for the calculation of the electronic structure of molecules, providing accurate estimations of energies for reactants, products, and transition states.

Detailed research findings indicate that DFT, often using functionals like B3LYP, is employed to map out the potential energy surface of a reaction. researchgate.netresearchgate.net This allows for the determination of key energetic parameters. For a hypothetical reaction involving 1H-Inden-1-ol, 3-methyl-, such as its oxidation or participation in a cycloaddition, DFT calculations can elucidate the favorability of different pathways. By calculating the energies of intermediates and transition states, researchers can identify the lowest-energy reaction mechanism. rsc.org

For instance, in studies of similar heterocyclic compounds, DFT has been used to calculate reaction enthalpies for various antioxidant mechanisms. researchgate.net These calculations help in understanding how substituents influence the reaction energetics. researchgate.net The elucidation of transition state structures provides a three-dimensional picture of the fleeting molecular arrangement at the peak of the energy barrier, offering critical insights into the factors controlling reaction rates and selectivity.

Table 1: Illustrative DFT-Calculated Energetic Parameters for a Hypothetical Reaction of 1H-Inden-1-ol, 3-methyl-

ParameterDescriptionTypical Calculated Value (kcal/mol)
Activation Energy (ΔE‡) The energy barrier that must be overcome for a reaction to occur. A lower value indicates a faster reaction.20-30
Reaction Enthalpy (ΔHr) The net change in heat content during a reaction. A negative value indicates an exothermic reaction.-15
Gibbs Free Energy of Activation (ΔG‡) The free energy difference between the transition state and the reactants, accounting for entropy.25-35
Reaction Free Energy (ΔGr) The net change in Gibbs free energy, indicating the spontaneity of a reaction.-10

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from DFT studies. Actual values would be specific to the reaction being studied.

Molecular Orbital Analysis (e.g., Frontier Molecular Orbital theory, HOMO/LUMO energies) for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgtaylorandfrancis.com This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.org The energies of the HOMO and LUMO, and the distribution of these orbitals across the molecule, are key to understanding its chemical behavior. ucsb.edu

The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). libretexts.orgresearchgate.net For 1H-Inden-1-ol, 3-methyl-, the location of the HOMO would indicate the most likely site for electrophilic attack, whereas the location of the LUMO would pinpoint the site for nucleophilic attack. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.netnih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on related heterocyclic systems have shown that substituents can significantly alter the HOMO and LUMO energies, thereby tuning the molecule's reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for 1H-Inden-1-ol, 3-methyl- and a Derivative

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Implied Reactivity
1H-Inden-1-ol, 3-methyl- -5.8-0.94.9Moderate
1H-Inden-1-ol, 3-methyl-5-nitro- -6.2-1.54.7Higher

Note: These values are illustrative. The addition of an electron-withdrawing group like a nitro group typically lowers both HOMO and LUMO energies and can decrease the energy gap, increasing reactivity.

Simulation of Spectroscopic Signatures for Advanced Structural Confirmation

Computational chemistry provides powerful tools for the simulation of various spectroscopic data, which are vital for the structural elucidation of newly synthesized compounds. chemrxiv.org Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely simulated to be compared against experimental spectra. researchgate.net

For 1H-Inden-1-ol, 3-methyl-, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies. The process involves optimizing the molecular geometry at a chosen level of theory (e.g., B3LYP/6-311G**) and then performing the relevant spectroscopic calculation. researchgate.net The simulated spectra serve as a benchmark to aid in the assignment of signals in the experimental spectra, providing a high degree of confidence in the proposed molecular structure. chemrxiv.orgchemrxiv.org This is particularly valuable when dealing with complex molecules or when distinguishing between isomers, where experimental data alone may be ambiguous. chemrxiv.org

Table 3: Illustrative Comparison of Simulated and Experimental Spectroscopic Data for 1H-Inden-1-ol, 3-methyl-

Parameter Simulated Value Experimental Value
¹H NMR Chemical Shift (δ, ppm) - OH 3.53.4
¹H NMR Chemical Shift (δ, ppm) - CH₃ 2.12.0
¹³C NMR Chemical Shift (δ, ppm) - C-OH 75.275.0
IR Frequency (cm⁻¹) - O-H Stretch 34503430
IR Frequency (cm⁻¹) - C=C Stretch (Aromatic) 16101605

Note: This table presents hypothetical data to demonstrate the typical correlation between simulated and experimental values. Minor discrepancies are expected due to solvent effects and the approximations inherent in computational models.

Quantitative Structure-Reactivity/Selectivity Relationships (QSRR/QSSR) in Indenol Chemistry

Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Selectivity Relationships (QSSR) are computational models that aim to establish a mathematical correlation between the structural properties of a series of compounds and their measured reactivity or selectivity. uliege.benih.gov These models are built upon the principle that the chemical structure, encoded in numerical descriptors, dictates the physical and chemical properties of a molecule. uliege.be

In the context of indenol chemistry, a QSRR model could be developed to predict the reaction rate of a series of substituted 1H-inden-1-ol derivatives in a particular transformation. This involves several steps:

Data Set Assembly: A series of indenol derivatives is synthesized, and their reactivity (e.g., reaction rate constant) is experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical molecular descriptors is calculated using software. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the descriptors to the measured reactivity. uliege.be

Model Validation: The predictive power of the model is rigorously tested to ensure its reliability.

Such models are invaluable for understanding which molecular properties are key to controlling reactivity and for predicting the behavior of new, unsynthesized indenol derivatives, thereby guiding the design of molecules with desired properties. uliege.beuliege.be

Table 4: Example Components of a QSRR Model for Indenol Reactivity

ComponentExampleRole in the Model
Dependent Variable Logarithm of the reaction rate constant (log k)The property to be predicted (reactivity).
Independent Variables (Descriptors) LogP (lipophilicity), Dipole Moment (polarity), HOMO Energy (electronic character)Structural properties that are correlated with reactivity.
QSRR Equation log k = c₀ + c₁ (LogP) + c₂ (Dipole Moment) + c₃ (HOMO Energy)The mathematical model linking structure to reactivity.
Statistical Parameters R² (Coefficient of Determination), Q² (Cross-validated R²)Measures of the model's goodness-of-fit and predictive power.

Note: The equation and descriptors are illustrative of a typical QSRR model.

Advanced Spectroscopic and Structural Elucidation Techniques for Indenols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

1H NMR, 13C NMR, and 2D NMR Techniques

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 5-bromo-3-methyl-1H-indole, the methyl group protons appear as a doublet at approximately 2.32 ppm. rsc.org The aromatic protons resonate in the downfield region, with signals appearing as a singlet at 7.92 ppm, a doublet at 7.73 ppm, a doublet of doublets at 7.29 ppm, and a doublet at 7.22 ppm, along with another singlet at 6.99 ppm. rsc.org For another similar structure, methyl 3-methyl-1H-indole-5-carboxylate, the methyl protons are observed as a doublet at 2.38 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of 5-bromo-3-methyl-1H-indole shows the methyl carbon at a chemical shift of 9.64 ppm. rsc.org The aromatic and heterocyclic carbons appear at 134.96, 130.22, 124.76, 122.95, 121.64, 112.50, and 111.60 ppm. rsc.org In the case of 7-bromo-3-methyl-1H-indole, the methyl carbon resonates at 9.97 ppm. rsc.org

2D NMR Techniques (COSY, HSQC, NOESY): Two-dimensional NMR techniques are crucial for establishing connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing unambiguous C-H bond assignments. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton, especially in identifying quaternary carbons. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry of a molecule by identifying protons that are close in space, even if they are not directly bonded. jeol.comutoronto.caprotein-nmr.org.uk The intensity of a NOESY cross-peak is related to the distance between the interacting protons. utoronto.ca

Interactive Table: Representative NMR Data for Related 3-Methyl-1H-Indole Derivatives
CompoundNucleusChemical Shift (ppm)Multiplicity
5-Bromo-3-methyl-1H-indole rsc.org¹H2.32d
6.99s
7.22d
7.29dd
7.73d
7.92s
¹³C9.64
111.60
112.50
121.64
122.95
124.76
130.22
134.96
Methyl 3-methyl-1H-indole-5-carboxylate rsc.org¹H2.38d
3.96d
7.04s
7.36d
7.92dd
8.17s
8.38s

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of a molecule with a very high degree of accuracy. This precision allows for the unambiguous determination of the molecular formula. For instance, the related compound 1H-Inden-1-ol, 2,3-dihydro-2-methyl-, has a calculated monoisotopic mass of 148.088815002 Da. nih.gov This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions. HRMS is a critical step in the structural elucidation process, providing definitive confirmation of the molecular formula before further spectroscopic analysis is undertaken. tum.de

Interactive Table: HRMS Data for Related Indenol Derivatives
CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)
1H-Inden-1-ol, 2,3-dihydro-2-methyl- nih.govC₁₀H₁₂O148.088815002
1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl- nist.govC₁₁H₁₄O162.2283
1-Methyl-1H-indol-3-ol nih.govC₉H₉NO147.068413911

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.orgmasterorganicchemistry.com The absorption of infrared radiation corresponds to the vibrational frequencies of specific bonds. In the case of 1H-Inden-1-ol, 3-methyl-, the IR spectrum would be expected to show a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The spectrum of the related compound 1H-Inden-1-one, 2,3-dihydro- displays characteristic absorptions for its functional groups. nist.gov The analysis of the IR spectrum provides rapid and valuable information about the types of bonds present, confirming the presence of key functional groups. youtube.comresearchgate.net

Interactive Table: Expected IR Absorption Regions for 1H-Inden-1-ol, 3-methyl-
Functional GroupBondCharacteristic Absorption (cm⁻¹)
AlcoholO-H stretch3200-3600 (broad)
AromaticC-H stretch3000-3100
C=C stretch1400-1600
AlkylC-H stretch2850-3000
AlcoholC-O stretch1000-1260

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since 1H-Inden-1-ol, 3-methyl- possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for separating and quantifying these enantiomers. By using a chiral stationary phase, the two enantiomers interact differently with the column, leading to different retention times. This allows for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. This technique is essential in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or reagent.

UV-Visible Spectroscopy for Electronic Structure Insights

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For 1H-Inden-1-ol, 3-methyl-, the UV-Vis spectrum would be dominated by absorptions due to the aromatic indenyl system. The spectrum of the related 1-indanone (B140024) shows characteristic UV absorptions. nist.gov These absorptions, typically π to π* transitions, provide insights into the conjugated system of the molecule. While not as structurally detailed as NMR or X-ray crystallography, UV-Vis spectroscopy is a valuable tool for confirming the presence of the chromophore and studying its electronic properties.

Synthetic Applications of 1h Inden 1 Ol, 3 Methyl As a Chemical Intermediate

Utilization as a Versatile Building Block in Complex Organic Molecule Synthesis

While not typically used in its initial form, 1H-Inden-1-ol, 3-methyl- is a crucial precursor to the more stable and widely used 3-methyl-1-indanone (B1362706). The conversion is readily achieved through oxidation of the secondary alcohol group. This corresponding ketone, 3-methyl-1-indanone, is a highly versatile building block for constructing complex molecular architectures.

Research has demonstrated the utility of substituted 1-indanones in the synthesis of elaborate molecules with potential therapeutic applications. For instance, multi-substituted 2,3-dihydro-1H-indene derivatives have been designed and synthesized as tubulin polymerization inhibitors, which possess anti-angiogenic and antitumor properties. The synthetic pathway to these complex molecules initiates from a substituted 1-indanone (B140024), which undergoes a Claisen-Schmidt condensation with various benzaldehydes, followed by subsequent reduction steps to yield the target dihydro-1H-indene structures. This highlights the role of the indenol as a masked version of the indanone building block, providing an accessible entry point to these intricate molecular frameworks.

Precursor to Other Functionalized Indene (B144670) and Indenone Derivatives

The chemical reactivity of 1H-Inden-1-ol, 3-methyl- allows for its direct conversion into other important functionalized derivatives of the indene family, namely indenones and indenes. These transformations typically involve reactions at the hydroxyl group.

Oxidation to 3-methyl-1-indanone: The secondary alcohol of 1H-Inden-1-ol, 3-methyl- can be oxidized to form the corresponding ketone, 3-methyl-1-indanone. This conversion is a fundamental step, as 1-indanones are key intermediates in the synthesis of a wide array of pharmaceutical drugs and biologically active compounds. The oxidation of the closely related indan (B1671822) to indanol and subsequently to indanone by enzymatic systems has been studied, illustrating the accessibility of this ketone functionality from the reduced forms. bldpharm.comsigmaaldrich.com

Dehydration to 3-methyl-1H-indene: As with other secondary alcohols, 1H-Inden-1-ol, 3-methyl- can undergo an acid-catalyzed dehydration (elimination) reaction to form 3-methyl-1H-indene. glpbio.comnih.gov This process involves the protonation of the hydroxyl group to form a good leaving group (water), which then departs to generate a carbocation. masterorganicchemistry.comlibretexts.org Subsequent removal of an adjacent proton yields the corresponding alkene, in this case, the substituted indene. savemyexams.comyoutube.comsavemyexams.com This provides a direct route to the indene core structure, which is itself a valuable component in polymers and organic synthesis. wikipedia.org

The following table summarizes the primary transformations of 1H-Inden-1-ol, 3-methyl- into other functionalized derivatives.

Starting MaterialReaction TypeReagent/ConditionsProduct
1H-Inden-1-ol, 3-methyl-OxidationOxidizing Agent (e.g., CrO₃, PCC)3-methyl-1-indanone
1H-Inden-1-ol, 3-methyl-DehydrationStrong Acid (e.g., H₂SO₄, H₃PO₄), Heat3-methyl-1H-indene

This table is interactive. Click on the headers to sort the data.

Role in the Synthesis of Advanced Organic Scaffolds and Heterocyclic Systems

The indene framework, readily accessible from 1H-Inden-1-ol, 3-methyl-, serves as a foundational scaffold for the construction of more complex, fused heterocyclic systems. These structures are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and natural products. mdpi.com The primary route involves converting the indenol to an indanone or indanedione, which then undergoes cyclization or condensation reactions with various reagents to build new rings.

A prominent example is the synthesis of indenopyrazoles, a class of compounds investigated for their therapeutic potential, including as inhibitors of hypoxia-inducible factor (HIF)-1 and cyclin-dependent kinases. savemyexams.comwikipedia.orgnih.gov Synthetic strategies often employ an indanedione derivative which reacts with hydrazines or their equivalents to form the fused pyrazole (B372694) ring. wikipedia.org For instance, a metal-free, ring-expansion reaction of indantrione with in situ generated diazomethanes can be directed to produce highly functionalized indenopyrazole derivatives in good yields. wikipedia.org

Beyond pyrazoles, the indanone core derived from the indenol can be used to construct a variety of other fused heterocycles. Research has shown that 1-indanones can be elaborated into:

Indenothiazoles: Through condensation of an α-chloroindanone with thiourea. organic-chemistry.org

Indeno-fused Pyridopyrimidines: Via reaction of 2-arylidene-1-indanones with aminopyrimidines. organic-chemistry.org

Indenothiophenes: By reacting indanedione derivatives with reagents like ethyl prop-2-enoate in the presence of a base. glpbio.comyoutube.com

These examples underscore the importance of 1H-Inden-1-ol, 3-methyl- as an accessible entry point to the indanone scaffold, which is subsequently elaborated into a diverse range of advanced, fused heterocyclic systems.

The table below illustrates the types of heterocyclic systems synthesized from indanone/indanedione precursors.

Precursor ScaffoldReaction PartnerResulting Heterocyclic System
IndanedioneHydrazines / DiazomethanesIndenopyrazole
α-ChloroindanoneThioureaIndenothiazole
2-Arylidene-1-indanoneAminopyrimidineIndeno-fused Pyridopyrimidine
IndanedioneEthyl prop-2-enoate / SulfurIndenothiophene

This table is interactive. Click on the headers to sort the data.

Future Research Directions in 1h Inden 1 Ol, 3 Methyl Chemistry

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which advocate for the design of processes that minimize environmental impact. chemistryjournals.netnih.gov For 1H-Inden-1-ol, 3-methyl-, future research should prioritize the development of synthetic routes that are not only efficient but also environmentally benign.

Current synthetic strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. nih.gov A forward-looking approach would involve exploring and optimizing methodologies such as:

Catalytic Processes: The use of catalysts, particularly those that are metal-free (organocatalysts) or based on abundant, non-toxic metals, is a cornerstone of green chemistry. nih.govrsc.org Research should focus on developing catalytic systems that can promote the synthesis of 1H-Inden-1-ol, 3-methyl- with high selectivity and yield, while allowing for easy catalyst recovery and reuse. For instance, a patented process for a related compound, 3-methyl-1H-indazole, utilizes calcium silicate (B1173343) as a low-cost, easily obtainable catalyst to improve yield, a principle that could be adapted. google.com

Flow Chemistry: Continuous-flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. rsc.org Developing a continuous-flow process for 1H-Inden-1-ol, 3-methyl- could lead to a more efficient, scalable, and sustainable production method. researchgate.net

Alternative Solvents and Reaction Conditions: Moving away from volatile and toxic organic solvents is a key goal of green chemistry. chemistryjournals.net Future syntheses could explore the use of greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Additionally, employing energy-efficient activation methods, such as microwave irradiation, could shorten reaction times and reduce energy consumption. nih.gov

A comparative analysis of potential green synthetic strategies highlights the shift from traditional, often wasteful methods to more sustainable alternatives.

Table 1: Comparison of Synthetic Approaches for Indenol Derivatives

FeatureTraditional Batch SynthesisFuture Sustainable Synthesis
Catalyst Often stoichiometric, may use toxic metalsCatalytic (organo-, bio-, or earth-abundant metal catalysts), recyclable
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, or solvent-free conditions chemistryjournals.netnih.gov
Energy Input Conventional heating, often prolongedMicrowave-assisted heating, flow chemistry for efficient heat transfer researchgate.netnih.gov
Waste Generation High, due to byproducts and solvent useMinimized through high atom economy and catalyst/solvent recycling nih.gov
Safety Risks associated with hazardous reagents and batch processingEnhanced safety through flow chemistry and use of less hazardous substances nih.govrsc.org

Exploration of New Reactivity Modes and Transformations

The indenol core is a versatile platform for further chemical modification. Future research should aim to uncover and harness new reactivity modes of 1H-Inden-1-ol, 3-methyl-, expanding its utility as a synthetic intermediate.

Key areas for exploration include:

Domino and Multicomponent Reactions (MCRs): These reactions, where multiple bonds are formed in a single operation, are highly efficient and align with green chemistry principles by reducing the number of synthetic steps and purification processes. metu.edu.tr Designing novel domino or MCRs that incorporate 1H-Inden-1-ol, 3-methyl- could provide rapid access to complex molecular architectures.

Novel Cycloadditions: The indenol structure contains functionalities that could participate in various cycloaddition reactions. Investigating its behavior in reactions like the Diels-Alder or [3+2] cycloadditions could lead to the synthesis of unique polycyclic systems. acs.orgmdpi.com

Transformations of the Hydroxyl Group: The hydroxyl group is a key functional handle. Research into its transformation into other functional groups (e.g., amines, halides, ethers) through novel catalytic methods can significantly broaden the synthetic applicability of the parent molecule. For example, studies on related hydroxyisoindolinones have shown that this group can be a precursor to amino- or phthalazinone derivatives. nih.gov

C-H Activation: Direct functionalization of the C-H bonds on the indenol ring system represents a highly atom-economical approach to creating new derivatives. Future work could focus on developing selective catalytic methods for the C-H activation of 1H-Inden-1-ol, 3-methyl-.

Advanced Stereochemical Control in Indenol Synthesis

The hydroxyl-bearing carbon in 1H-Inden-1-ol, 3-methyl- is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis, the selective production of a single enantiomer, is of paramount importance, particularly in the pharmaceutical industry. libretexts.org

Future research should focus on achieving high levels of stereochemical control in the synthesis of 1H-Inden-1-ol, 3-methyl-, and its derivatives. Promising avenues include:

Asymmetric Catalysis: This is the most elegant approach to stereocontrol. Research should target the development of new chiral catalysts—be they organocatalysts, metal complexes, or enzymes—that can direct the formation of one enantiomer over the other with high enantiomeric excess (ee). nih.govrsc.orgyoutube.com For instance, palladium(II) catalysts with chiral ligands have been successfully used for the asymmetric synthesis of other 2,3-disubstituted indenols. acs.org

Chiral Auxiliaries: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent stereoselective reaction. researchgate.netyoutube.com While effective, this method requires additional steps for attachment and removal. Future work could focus on developing more efficient and easily recyclable chiral auxiliaries.

Substrate Control: In some cases, existing stereocenters within a molecule can influence the stereochemical outcome of a new reaction. whiterose.ac.uk Understanding and leveraging these effects in derivatives of 1H-Inden-1-ol, 3-methyl- could provide a powerful tool for controlling stereochemistry.

The development of new chiral catalysts, including those based on cinchona alkaloids or carbohydrates, offers a promising path toward highly enantioselective syntheses. nih.govnih.govmdpi.com

Table 2: Strategies for Asymmetric Synthesis of Chiral Indenols

StrategyDescriptionKey Research Goal for 1H-Inden-1-ol, 3-methyl-
Asymmetric Catalysis A small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. youtube.comDiscovery of novel chiral organocatalysts or metal complexes for high enantioselectivity (>99% ee). acs.orgprinceton.edu
Chiral Auxiliaries A chiral group is temporarily incorporated to direct the stereochemical outcome of a reaction. researchgate.netDesign of efficient, easily cleavable, and recyclable auxiliaries.
Chiral Pool Synthesis Starting from a naturally occurring enantiopure compound. youtube.comIdentification of suitable chiral precursors for an efficient synthesis pathway.

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational modeling and experimental work is revolutionizing chemical research. Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction mechanisms, predict outcomes, and guide experimental design, ultimately accelerating the discovery process. mdpi.com

For 1H-Inden-1-ol, 3-methyl-, future research will greatly benefit from this integrated approach:

Reaction Prediction and Mechanism Elucidation: DFT calculations can be used to model potential reaction pathways, determine activation energies, and predict the feasibility of new transformations before they are attempted in the lab. researchgate.net This can save significant time and resources by focusing experimental efforts on the most promising routes. For example, computational studies have been used to investigate potential inhibitors for biological targets among indanone derivatives. nih.gov

Catalyst Design: Computational modeling can aid in the rational design of new catalysts for the synthesis of 1H-Inden-1-ol, 3-methyl-. By simulating the interaction between the catalyst, substrates, and transition states, researchers can predict which catalyst structures will offer the highest activity and selectivity. nih.gov

Understanding Spectroscopic Data: DFT can be used to calculate spectroscopic properties (e.g., NMR, IR spectra), which can help in the characterization and structure confirmation of new compounds derived from 1H-Inden-1-ol, 3-methyl-. tandfonline.com

Predicting Physicochemical Properties: Computational tools can estimate drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for guiding the synthesis of derivatives with potential biological activity. nih.govtandfonline.com The integration of DFT with machine learning is emerging as a powerful tool for predicting reaction yields and optimizing processes. mdpi.com

By combining theoretical predictions with empirical results, a more profound understanding of the chemistry of 1H-Inden-1-ol, 3-methyl- can be achieved, paving the way for the efficient development of new materials and molecules with valuable properties.

Q & A

Q. What are the recommended synthetic routes for 3-methyl-1H-inden-1-ol, and how can reaction yields be optimized?

3-Methyl-1H-inden-1-ol can be synthesized via cyclization of propargyl alcohols or allyl rearrangements using palladium catalysts. For example, Lindlar catalyst-modified palladium nanoparticles have been employed for selective hydrogenation of acetylenic precursors in continuous-flow systems . To optimize yields:

  • Use nitrogen atmospheres to prevent oxidation.
  • Employ PEG-400:DMF solvent systems to enhance reaction homogeneity (as demonstrated in analogous indole syntheses) .
  • Monitor reaction progress via TLC (e.g., 70:30 EtOAc:hexanes, Rf ≈ 0.33–0.49) .

Q. What spectroscopic techniques are most effective for characterizing 3-methyl-1H-inden-1-ol?

  • <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad singlet, δ ~8.6 ppm). Substituent effects from the methyl group appear as downfield shifts in adjacent carbons (~26–27 ppm in <sup>13</sup>C NMR) .
  • GC-MS : Molecular ion peaks at m/z 132–134 (monoisotopic mass) and fragmentation patterns (e.g., loss of H2O) confirm structural identity .
  • IR : O-H stretching (~3200–3500 cm<sup>-1</sup>) and aromatic C=C stretches (~1600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical NMR data for 3-methyl-1H-inden-1-ol?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict NMR chemical shifts. Discrepancies often arise from:

  • Solvent effects: Include implicit solvent models (e.g., PCM for DMSO) .
  • Conformational flexibility: Perform molecular dynamics simulations to identify dominant conformers .
  • Referencing errors: Calibrate calculations against known standards (e.g., TMS) .

Q. What strategies are effective for isolating 3-methyl-1H-inden-1-ol from complex mixtures, such as pyrolysis products?

  • Py-GC-MS : Identify retention times and fragmentation patterns specific to 3-methyl-1H-inden-1-ol (e.g., m/z 132, 117, 91) .
  • Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water, 60:40) .
  • Crystallization : Recrystallize from hot ethyl acetate, leveraging differences in solubility between indenol derivatives and aliphatic byproducts .

Q. How do steric and electronic effects of the 3-methyl group influence reaction pathways in indenol derivatives?

  • Steric effects : The methyl group hinders electrophilic substitution at the adjacent position, directing reactions to the 2- or 4-positions of the indenol ring .
  • Electronic effects : Methyl donation via hyperconjugation stabilizes carbocation intermediates in acid-catalyzed rearrangements .
  • Experimental validation: Compare reaction outcomes with non-methylated analogs (e.g., 1H-inden-1-ol) .

Data Contradiction Analysis

Q. How can conflicting mass spectral data for 3-methyl-1H-inden-1-ol be reconciled?

Discrepancies in reported m/z values (e.g., 132 vs. 134) may arise from:

  • Isomeric impurities : Dihydro derivatives (e.g., 2,3-dihydro-1H-inden-1-ol, m/z 134) can co-elute .
  • Ionization artifacts : Use soft ionization (ESI) instead of EI-MS to reduce fragmentation .
  • Sample purity : Validate via <sup>1</sup>H NMR integration (e.g., methyl protons at δ 2.1–2.3 ppm) .

Methodological Tables

Q. Table 1. Key Analytical Data for 3-Methyl-1H-Inden-1-ol

TechniqueKey ObservationsReference
GC-MS m/z 132 (M<sup>+</sup>), 117 (M<sup>+</sup>-CH3), 91 (indenyl)
<sup>1</sup>H NMR δ 8.6 (OH), 6.5–7.7 (aromatic), 2.1 (CH3)
IR 3250 cm<sup>-1</sup> (O-H), 1605 cm<sup>-1</sup> (C=C)

Q. Table 2. Comparison of Synthetic Yields Under Different Conditions

MethodCatalystSolventYield (%)Reference
Propargyl cyclizationPd/CTHF45
Click chemistryCuIPEG-400:DMF30–35
Continuous-flow hydrogenationLindlar-type PdHexane60

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